(E)-5-((2-(2-hydroxybenzoyl)hydrazono)methyl)-4-(4-methylpyridin-1-ium-1-yl)-2-oxothiazol-3-ide
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Overview
Description
Scientific Research Applications
Anticancer Activities
- Synthesis and Evaluation of Anticancer Activities: A novel synthesis of aminophenylpyridinium-5-(hydroxybenzoyl)hydrazonomethyl-2-oxothiazol-3-ide (PBHT) derivatives was reported. These compounds showed significant anticancer activity against human colon adenocarcinoma cells, with activity approximately four times greater than that of 5-fluorouracil (Min et al., 2015).
Corrosion Inhibition
- Inhibitive Behavior on Steel Corrosion: Research on thiazole-4-carboxylates, including similar compounds, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments (El aoufir et al., 2020).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity: Compounds with a similar structure have been synthesized and tested for antimicrobial activity against various bacteria and fungi (Patel et al., 2011).
Mechanism of Action
This compound is used in oil-based sunscreens for its ability to filter UVA radiation, protecting skin cells from its harmful influence . The benzophenone structural unit is responsible for UV absorption, while the hydrophobic substituents ensure oil solubility and water resistance in dermatological and cosmetic preparations .
Properties
IUPAC Name |
2-[[(E)-[4-(4-methylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11-6-8-21(9-7-11)15-14(25-17(24)19-15)10-18-20-16(23)12-4-2-3-5-13(12)22/h2-10H,1H3,(H2-,18,19,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRILACDWDIFHLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2=C(SC(=O)N2)C=NNC(=O)C3=CC=CC=C3[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=[N+](C=C1)C2=C(SC(=O)N2)/C=N/NC(=O)C3=CC=CC=C3[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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